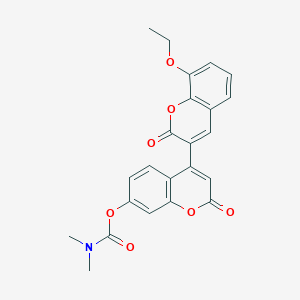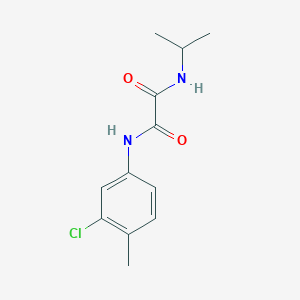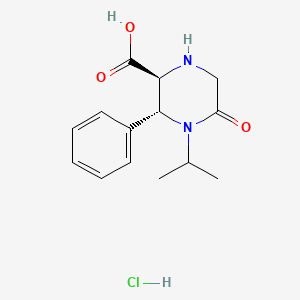
Methyl 2-bromo-3-methylpyridine-6-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-3-methylpyridine-6-acetate is a chemical compound that is part of the broader class of pyridine derivatives. Pyridines are heterocyclic aromatic compounds with a single nitrogen atom in a six-membered ring structure. The presence of the bromo and methyl groups, as well as the acetate moiety, suggests that this compound could be of interest in various chemical syntheses and pharmaceutical applications.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. For instance, the synthesis of 2-methylpyridines has been demonstrated using a [3 + 2 + 1] annulation of aryl methyl ketoxime acetates with triethylamine, with iodine acting as a catalyst to trigger N-O bond cleavage of oxime acetates, generating imine radicals . Another approach involves the conversion of 2-isocyanopyridines, where 2-bromo-6-isocyanopyridine has been identified as an optimal reagent due to its stability and synthetic efficiency . Although these methods do not directly describe the synthesis of methyl 2-bromo-3-methylpyridine-6-acetate, they provide insight into the types of reactions and conditions that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and is often determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, was elucidated, revealing a nearly coplanar arrangement of the benzene and pyridine rings . While this does not directly pertain to methyl 2-bromo-3-methylpyridine-6-acetate, it suggests that similar structural analyses could be applied to understand its geometry and electronic configuration.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including bromination, which can lead to the formation of tribromopyridone derivatives . Additionally, the synthesis of 3-bromo-6-methylpyridazine from a related pyridine compound involved cyclization, dehydrogenation, and substitution reactions . These examples indicate that brominated pyridines can participate in a range of chemical transformations, which could be relevant for the functionalization of methyl 2-bromo-3-methylpyridine-6-acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the introduction of bromo and methyl groups can affect the compound's reactivity, boiling point, and solubility. The presence of an acetate group could also impart certain ester-like characteristics, such as hydrolysis under basic conditions. Although the specific properties of methyl 2-bromo-3-methylpyridine-6-acetate are not detailed in the provided papers, the properties of related compounds, such as 2-amino-3-methylpyridinium acetate, which forms hydrogen-bonded rings and chains, can offer some insights .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
Methyl 2-bromo-3-methylpyridine-6-acetate serves as a pivotal intermediate in the synthesis of various complex molecules. It is instrumental in the preparation of homocoupled 2-bromomethylpyridines through electrochemical processes catalyzed by nickel complexes, demonstrating the influence of methyl group positioning on yield optimization in organic synthesis (França et al., 2002). Furthermore, its application extends to the creation of dinucleating ligands for (μ-Oxo)bis(μ-acetato)diiron(III) complexes, showcasing its role in the development of compounds with potential catalytic, magnetic, and electronic properties (Kodera et al., 1996).
Catalysis and Reaction Mechanisms
The compound's utility in catalysis is highlighted by its involvement in palladium-catalyzed methylation reactions, where it aids in the activation of aryl C-H bonds, a process significant for constructing carbon-carbon bonds in organic synthesis (Zhang et al., 2008). Additionally, it plays a role in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, exemplifying its contribution to green chemistry by facilitating carbon dioxide utilization in chemical synthesis (Feng et al., 2010).
Molecular Structure and Property Studies
Research into the molecular structure and properties of derivatives of methyl 2-bromo-3-methylpyridine-6-acetate has led to insights into electronic and steric effects on molecular behavior. Studies on the vibrational spectroscopic, molecular docking, and density functional theory (DFT) analyses of related molecules provide understanding into their bioactivity and potential pharmaceutical applications, especially in the context of anticancer properties (Premkumar et al., 2016).
Novel Derivative Synthesis and Applications
The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine, a closely related compound, has been explored for their potential in quantum mechanical investigations and biological activities, indicating the versatility of methyl 2-bromo-3-methylpyridine-6-acetate and its derivatives in the development of new materials and medicines (Ahmad et al., 2017).
Mecanismo De Acción
Target of Action
Methyl 2-bromo-3-methylpyridine-6-acetate is a chemical compound that primarily targets the respiratory system
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that Methyl 2-bromo-3-methylpyridine-6-acetate may interact with its targets through the formation of new carbon–carbon bonds.
Biochemical Pathways
Given its involvement in suzuki–miyaura cross-coupling reactions , it can be inferred that it may affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
It is known to have high gastrointestinal absorption , which may impact its bioavailability.
Result of Action
Given its involvement in Suzuki–Miyaura cross-coupling reactions , it may result in the formation of new carbon–carbon bonds at the molecular level.
Action Environment
It is known to be soluble in chloroform and ethyl acetate , suggesting that its action may be influenced by the presence of these solvents.
Propiedades
IUPAC Name |
methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-4-7(11-9(6)10)5-8(12)13-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXVVNNTRMCQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)CC(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1805947-82-3 |
Source


|
| Record name | methyl 2-(6-bromo-5-methylpyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)

![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)

![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)


![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2542395.png)


![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2542403.png)


